T4Eas7LZ6A

Description

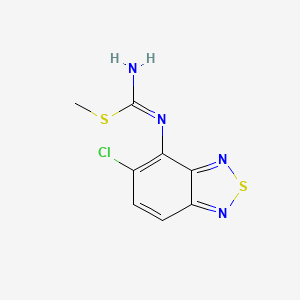

T4Eas7LZ6A, systematically named Carbamimidothioic acid, (5-chloro-2,1,3-benzothiadiazol-4-yl)-, methyl ester, is a heterocyclic compound with the CAS registry number 560120-68-5 and a PubChem ID of 71314704 . Its structure comprises a benzothiadiazole core substituted with a chlorine atom at the 5-position, a carbamimidothioic acid group (a thiourea derivative), and a methyl ester moiety.

Properties

CAS No. |

560120-68-5 |

|---|---|

Molecular Formula |

C8H7ClN4S2 |

Molecular Weight |

258.8 g/mol |

IUPAC Name |

methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate |

InChI |

InChI=1S/C8H7ClN4S2/c1-14-8(10)11-6-4(9)2-3-5-7(6)13-15-12-5/h2-3H,1H3,(H2,10,11) |

InChI Key |

ZANCIPSDHWLCAU-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=NC1=C(C=CC2=NSN=C21)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Benzothiadiazole Derivatives T4Eas7LZ6A belongs to the benzothiadiazole family, a class known for diverse bioactivities. For example:

- CAS 1761-61-1 (C₇H₅BrO₂), a brominated benzoic acid derivative, shares a halogenated aromatic system but lacks the thiourea and ester groups present in this compound.

B. Coumarin-Hydrazide Hybrids () Compounds like 4a-k (e.g., (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid arylidene-hydrazides) feature coumarin scaffolds with hydrazide side chains. While structurally distinct from this compound, they share:

- Synthetic Methodology: Both classes utilize condensation reactions (e.g., hydrazide-aldehyde coupling in ethanol with acetic acid catalysis) .

- Characterization : IR and NMR data are critical for confirming substituents in both this compound (inferred) and coumarin derivatives .

Functional Group Comparisons

A. Thiourea Derivatives

this compound’s carbamimidothioic acid group is analogous to thiourea-containing drugs, which often exhibit antimicrobial or enzyme-inhibitory properties. For instance, CAS 1761-61-1 lacks this group but includes a bromine atom, which may confer distinct reactivity (e.g., electrophilic substitution vs. hydrogen bonding in thioureas) .

B. Methyl Esters The methyl ester in this compound may enhance membrane permeability compared to free carboxylic acids.

Research and Application Insights

- Coumarin-Hydrazides (4a-k) : These exhibit promise in drug discovery due to their planar coumarin core and hydrazide flexibility, which may enhance DNA intercalation or metal chelation .

- CAS 1761-61-1 : Brominated aromatics are often intermediates in synthesis; its high yield (98%) under green conditions highlights industrial relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.